

H-Lys-Leu-Lys-OH: A Comprehensive Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: H-Lys-Leu-Lys-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of the tripeptide **H-Lys-Leu-Lys-OH**. The information presented herein is essential for researchers and professionals involved in drug development, peptide chemistry, and formulation science, offering a foundation for understanding its behavior in biological and chemical systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **H-Lys-Leu-Lys-OH** are summarized in the tables below. These properties are critical for predicting its solubility, stability, and interactions in various environments.

General Properties

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₇ N ₅ O ₄	[1]
Molar Mass	387.52 g/mol	[1]
Amino Acid Sequence	Lysine - Leucine - Lysine	N/A

Acid-Base Properties

The acid-base properties of **H-Lys-Leu-Lys-OH**, specifically its pKa values and isoelectric point (pI), govern its charge state at different pH values. This is crucial for its solubility, interaction with other molecules, and behavior in biological systems. The pKa values listed are typical literature values for the ionizable groups in peptides.^{[2][3][4]} The isoelectric point is calculated based on these pKa values.

Ionizable Group	Approximate pKa
α-Carboxyl (C-terminus)	~3.5
α-Amino (N-terminus)	~8.0
ε-Amino (Lysine side chain 1)	~10.5
ε-Amino (Lysine side chain 2)	~10.5

The theoretical isoelectric point (pI) of **H-Lys-Leu-Lys-OH** is calculated as the average of the pKa values of the two most basic groups, which are the two lysine side chains.

Calculated Isoelectric Point (pI): $pI \approx (10.5 + 10.5) / 2 = 10.5$

At a pH below its pI, the peptide will carry a net positive charge, and at a pH above its pI, it will have a net negative charge. At the pI, the net charge is zero, which often corresponds to the point of minimum solubility.^{[5][6]}

Solubility Profile

The solubility of **H-Lys-Leu-Lys-OH** is primarily dictated by its amino acid composition and the pH of the solvent.

Predicted Solubility Characteristics

Based on its sequence, **H-Lys-Leu-Lys-OH** is a basic peptide due to the presence of two lysine residues.^{[7][8]}

Solvent	Predicted Solubility	Rationale
Water	Soluble, especially at acidic pH.	The presence of two positively charged lysine residues at neutral and acidic pH enhances its interaction with polar water molecules. Solubility is expected to be lowest near its isoelectric point ($pI \approx 10.5$). [9] [10]
Aqueous Acidic Buffers (e.g., pH 4-6)	High	The peptide will be fully protonated with a net positive charge, leading to strong electrostatic interactions with water.
Aqueous Basic Buffers (e.g., pH > 11)	Moderate to Low	As the pH approaches and surpasses the pI , the net charge decreases and then becomes negative, which may lead to a decrease in solubility.
Organic Solvents (e.g., DMSO, DMF)	Likely soluble	Many peptides exhibit solubility in polar aprotic solvents like DMSO and DMF. [8] [9]

Stability Considerations

Peptide stability is a critical parameter for its handling, storage, and therapeutic application.

General Stability Profile

Condition	Potential for Degradation	Notes
pH	Stable in neutral and acidic conditions. Potential for degradation at extreme pH.	Peptide bonds can undergo hydrolysis at very high or very low pH, although this is generally slow at room temperature.
Temperature	Susceptible to degradation at elevated temperatures.	For long-term storage, peptides should be kept frozen and desiccated. [11]
Enzymatic Degradation	Susceptible to cleavage by proteases.	The peptide bonds are targets for various proteases found in biological fluids like blood plasma. [12] [13]
Oxidation	Low risk.	The constituent amino acids (Lys, Leu) are not prone to oxidation under normal conditions.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **H-Lys-Leu-Lys-OH** are provided below.

Determination of Isoelectric Point (pI) by Potentiometric Titration

This method involves titrating a solution of the peptide with a strong acid and a strong base to determine the pKa values of its ionizable groups.[\[14\]](#)[\[15\]](#)

Methodology:

- **Sample Preparation:** Accurately weigh approximately 2-5 mg of **H-Lys-Leu-Lys-OH** and dissolve it in a known volume of deionized, degassed water.

- **Titration Setup:** Use an autotitrator equipped with a calibrated pH electrode. Maintain a constant temperature, typically 25 °C.
- **Acid Titration:** Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).
- **Base Titration:** Subsequently, titrate the acidified peptide solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) through a wide pH range (e.g., up to pH 12).
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).
- **pI Calculation:** The isoelectric point is calculated from the relevant pKa values. For **H-Lys-Leu-Lys-OH**, it will be the average of the pKa values of the two lysine side chains.

Assessment of Solubility by Turbidity Assay

This method provides a straightforward way to determine the solubility of the peptide in various solvents.^[16]

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **H-Lys-Leu-Lys-OH** in a solvent in which it is known to be highly soluble (e.g., DMSO or a dilute acid).
- **Solvent Array:** In a multi-well plate, dispense a series of desired solvents and buffers (e.g., water, PBS at different pH values, ethanol/water mixtures).
- **Serial Dilution:** Add increasing amounts of the peptide stock solution to the different solvents to create a range of concentrations.
- **Incubation and Measurement:** Incubate the plate, typically at room temperature, for a set period (e.g., 2 hours) with gentle agitation. Measure the turbidity (optical density) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.

- **Solubility Determination:** The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Evaluation of Stability in Human Plasma

This assay assesses the proteolytic stability of the peptide in a biologically relevant matrix.[\[12\]](#)
[\[13\]](#)

Methodology:

- **Peptide Incubation:** Spike a known concentration of **H-Lys-Leu-Lys-OH** into fresh human plasma. Incubate the mixture at 37 °C.
- **Time-Point Sampling:** At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
- **Protein Precipitation:** Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).
- **Centrifugation:** Centrifuge the samples to pellet the precipitated plasma proteins.
- **LC-MS Analysis:** Analyze the supernatant, which contains the remaining peptide, by Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Quantify the peak area of the intact peptide at each time point. The rate of disappearance of the parent peptide is used to determine its half-life in plasma.

Visualizations

The following diagrams illustrate key concepts related to the physicochemical properties of **H-Lys-Leu-Lys-OH**.

Caption: Ionization states of **H-Lys-Leu-Lys-OH** at different pH values.

Caption: Workflow for peptide solubility determination by turbidity assay.

Caption: Workflow for assessing peptide stability in human plasma.

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